N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine
Description
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-16(18(23-2)19(17)24-3)12-21-20-9-13-6-14(10-20)8-15(7-13)11-20/h4-5,13-15,21H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCILLJWJOJHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with adamantan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin and heat shock proteins, while the adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
The following sections compare the target compound with structurally related adamantane derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.
Structural Analogues with Aromatic/ Heteroaromatic Substitutions
Key Observations :
- Electron-Donating Groups : The target compound’s 2,3,4-trimethoxybenzyl group may improve solubility compared to halogenated analogues (e.g., bromo/iodo derivatives) due to methoxy’s polar nature .
- Heterocyclic vs. Benzyl : Isoxazole and tetrazole derivatives (e.g., 9a, 10g) exhibit varied bioactivity, suggesting heterocycles modulate target specificity .
Amine Substitution Patterns
Key Observations :
- Secondary vs. Tertiary Amines : The target compound’s secondary amine may offer balanced lipophilicity and hydrogen-bonding capacity compared to tertiary/quaternary analogues .
- Schiff Base Derivatives : Imine linkages (e.g., nitro-substituted Schiff base) reduce basicity but enhance crystallinity .
Physicochemical Data
Biological Activity
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of adamantane derivatives with trimethoxyphenyl groups. The structural formula can be represented as follows:
This structure includes a central adamantane moiety linked to a trimethoxyphenyl group, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have shown that adamantyl amines can inhibit the M2 proton channel of influenza viruses, suggesting potential use in antiviral therapies .
- Cytotoxic Effects : Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values need further investigation .
- Antimicrobial Properties : Some derivatives of adamantane have displayed antimicrobial activity against various pathogens, indicating a potential for broader therapeutic applications .
Antiviral Activity
A recent study highlighted the effectiveness of adamantyl amines against mutant strains of Influenza A. The compound demonstrated the ability to block M2 channels in various viral mutants, suggesting a mechanism that could be exploited for antiviral drug development .
| Virus Type | Inhibition Mechanism | Reference |
|---|---|---|
| Influenza A (WT) | Blocks M2 proton channel | |
| Influenza A (L26F) | Partial inhibition | |
| Influenza A (V27A) | No inhibition |
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. For instance, preliminary results suggest that it may induce apoptosis in certain cancer cells by activating intrinsic apoptotic pathways .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.28 | Induction of apoptosis |
| MCF-7 | Not specified | Potentially via caspase activation |
| A549 | Not specified | Further studies needed |
Antimicrobial Activity
Research into the antimicrobial properties of adamantane derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that compounds with similar structures may also exhibit significant antimicrobial activity .
Case Studies
- Influenza A Treatment : In a controlled study, this compound was tested against various strains of Influenza A. The results indicated that while it effectively inhibited some strains, others showed resistance due to mutations in the M2 channel.
- Cancer Cell Line Testing : In another study focusing on HepG2 and MCF-7 cell lines, the compound was found to induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy, particularly for liver and breast cancers.
Q & A
Q. What are standard synthetic routes for N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine, and how are reaction conditions optimized?
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React adamantan-1-amine with 2,3,4-trimethoxybenzaldehyde in methanol under reflux, followed by solvent removal and purification via silica gel chromatography .
- Nucleophilic substitution : Use adamantan-1-yl chloride and trimethoxyphenylmethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products . Optimization includes adjusting solvent polarity (e.g., butanol vs. methanol), reflux duration (12–24 hours), and purification methods (e.g., column chromatography with CH₂Cl₂/CH₃OH gradients) to improve yields (60–91%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks for adamantane cage protons (δ 1.6–2.2 ppm) and trimethoxyphenyl aromatic protons (δ 6.5–8.5 ppm) in DMSO-d₆ or CDCl₃ .
- EI-MS : Confirm molecular weight (e.g., m/z 357 for C₂₁H₂₉NO₃) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar adamantane derivatives .
Q. How is the compound screened for initial biological activity?
Use two-electrode voltage clamp (TEVC) assays in Xenopus laevis oocytes to test inhibition of ion channels (e.g., influenza A M2 proton channels). Measure current reduction at pH 5.5 after incubating with 100 μM compound .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and solubility?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antiviral potency but reduce solubility. For example, 3-nitro substituents increase TEVC inhibition by 40% compared to methoxy groups .
- Methoxy groups improve blood-brain barrier penetration due to increased lipophilicity (logP ~3.5), critical for neuroprotective applications .
- Hybrid derivatives (e.g., isoxazole-linked adamantanes) balance activity and solubility via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions between in vitro and cellular assay data?
Discrepancies often arise from:
- Membrane permeability : Use logD (pH 7.4) measurements to correlate cellular uptake with in vitro IC₅₀. Derivatives with logD >2.5 show better cell penetration .
- Metabolic stability : Perform LC-MS/MS metabolomics to identify oxidative metabolites (e.g., hydroxylation at adamantane C3) that reduce efficacy .
- Protein binding : Quantify serum albumin binding via equilibrium dialysis; >90% binding may explain reduced free drug concentrations .
Q. What mechanistic insights guide target validation for this compound?
- Molecular docking : Model interactions with targets like tubulin or viral M2 channels. Adamantane’s rigid cage fits hydrophobic pockets, while trimethoxyphenyl groups form Van der Waals contacts .
- Site-directed mutagenesis : Replace key residues (e.g., His37 in M2) to confirm binding specificity .
- Kinetic studies : Use stopped-flow fluorimetry to measure on/off rates, identifying slow-binding inhibitors (e.g., Kd < 1 nM) .
Methodological Tables
Q. Table 1: Comparative Yields of Adamantane Derivatives
| Substituent on Phenyl Ring | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Nitro | Reductive amination | 91 | |
| 4-Dimethylamino | Alkylation | 76 | |
| 2,5-Dichlorothiophene | Nucleophilic substitution | 67 |
Q. Table 2: Biological Activity vs. Substituent Effects
| Substituent | TEVC Inhibition (%) | logP | Solubility (μM) |
|---|---|---|---|
| 3-Nitro | 85 | 2.8 | 12 |
| 3-Methoxy | 45 | 3.2 | 45 |
| 4-Trifluoromethoxy | 78 | 3.5 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
